5-methyl-4-(N-methylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
5-methyl-4-(methylsulfamoyl)-N-(2-methylsulfanylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-13(22(18,19)15-2)8-11(20-9)14(17)16-10-6-4-5-7-12(10)21-3/h4-8,15H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRFMMNFUGIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NC2=CC=CC=C2SC)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-4-(N-methylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound can be described by its structural formula, which indicates the presence of a furan ring, a methylsulfamoyl group, and a methylthio-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 284.35 g/mol.
Anticancer Activity
Recent studies have suggested that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of furan and sulfonamide have been shown to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Case Study : A study published in Cancer Research demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer, showcasing the potential efficacy of this class of compounds in oncology .
Antimicrobial Properties
Research has indicated that sulfamoyl derivatives possess antimicrobial activities against a range of pathogens.
- In vitro Studies : In laboratory settings, this compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria.
- Data Table : The following table summarizes the antimicrobial activity against selected bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties.
- Research Findings : In a study on induced inflammatory responses in vitro, the compound reduced cytokine production, indicating potential applications in treating inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent.
- Absorption and Distribution : Initial studies suggest that it has favorable absorption characteristics when administered orally.
- Metabolism : The compound is primarily metabolized in the liver, with metabolites exhibiting varying biological activities.
Scientific Research Applications
Key Structural Features
- Furan Ring : Provides a reactive site for biological interactions.
- Methylsulfamoyl Group : Enhances solubility and bioavailability.
- Methylthio Phenyl Group : Influences pharmacological properties and target interactions.
Anticancer Activity
Research indicates that 5-methyl-4-(N-methylsulfamoyl)-N-(2-(methylthio)phenyl)furan-2-carboxamide exhibits considerable anticancer properties:
- Mechanism of Action :
- Induces apoptosis in cancer cells by modulating mitochondrial pathways.
- Causes cell cycle arrest, particularly in the S-phase, inhibiting proliferation.
Antimicrobial Activity
The compound also demonstrates notable antimicrobial effects:
- Bacterial Inhibition : Effective against various strains, including Escherichia coli and Staphylococcus aureus.
- Potential Antifungal Properties : Observed in preliminary studies.
Anticancer Studies
A study investigated the efficacy of the compound against multiple cancer cell lines:
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| HepG2 | 5.23 ± 0.15 | High antitumor activity |
| MCF-7 | 8.45 ± 0.20 | Moderate antitumor activity |
| Huh-7 | 6.12 ± 0.10 | Significant cytotoxicity |
These findings indicate that the compound effectively inhibits cancer cell growth, with varying potency across different cell lines.
Antimicrobial Studies
In antimicrobial evaluations, the compound showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Description |
|---|---|---|
| Escherichia coli | 12 µg/mL | Strong antibacterial effect |
| Staphylococcus aureus | 15 µg/mL | Moderate antibacterial effect |
These results suggest that the compound has promising applications as an antimicrobial agent.
Research Findings and Insights
Recent studies have focused on optimizing the structure of similar compounds to enhance their therapeutic indices while minimizing side effects:
- Structural Modifications : Alterations to the furan ring or substituents can significantly impact biological activity.
- Optimization Strategies : Emphasis on chemical modifications to improve selectivity towards cancer cells over normal cells is crucial for future research directions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
